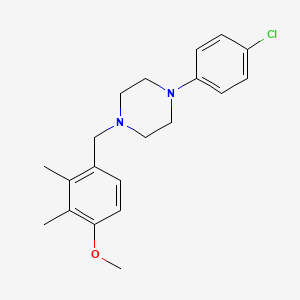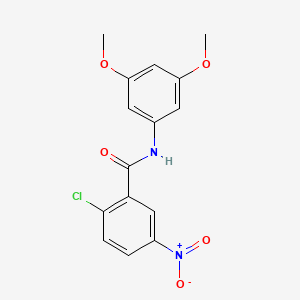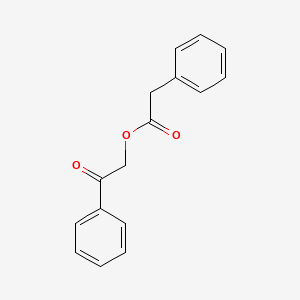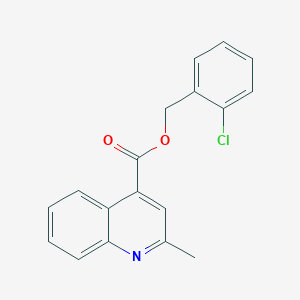![molecular formula C16H19ClF3NO B5705124 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5705124.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide, also known as CTCP, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. CTCP is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception, inflammation, and other physiological processes.
科学研究应用
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has also been investigated as a potential treatment for other conditions, such as epilepsy, anxiety, and depression. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has been used as a tool compound to study the role of TRPV1 in physiological processes.
作用机制
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide acts as a selective antagonist of the TRPV1 ion channel, which is involved in pain perception, inflammation, and other physiological processes. TRPV1 is activated by various stimuli, including heat, capsaicin, and acid, and its activation leads to the release of neurotransmitters that signal pain and inflammation. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide blocks the activation of TRPV1 by binding to a specific site on the channel, thereby preventing the release of neurotransmitters and reducing pain and inflammation.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has been shown to have anticonvulsant effects in animal models of epilepsy. These effects are thought to be due to the blockade of TRPV1 by N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide, which reduces the release of neurotransmitters that signal pain, inflammation, anxiety, and seizures.
实验室实验的优点和局限性
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has several advantages for lab experiments, including its potency and selectivity for TRPV1, its well-defined mechanism of action, and its availability as a tool compound. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing and administration.
未来方向
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists for the treatment of pain and inflammation. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as thermoregulation, metabolism, and immunity. Additionally, the potential therapeutic applications of TRPV1 antagonists in other conditions, such as cancer and metabolic disorders, are also of interest for future research.
合成方法
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide involves several steps, including the reaction of 4-chloro-3-(trifluoromethyl)aniline with cyclohexanone, followed by the reaction of the resulting ketone with 3-bromopropionyl chloride. The final step involves the reaction of the resulting acid chloride with cyclohexylamine to yield the desired product, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide. This synthesis method has been described in detail in several scientific publications.
属性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClF3NO/c17-14-8-7-12(10-13(14)16(18,19)20)21-15(22)9-6-11-4-2-1-3-5-11/h7-8,10-11H,1-6,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHMGDGHOMWZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B5705045.png)
![1-{7-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5705053.png)

![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)

![6-methyl-2-[(3-pyridinylmethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5705091.png)

![4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B5705104.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5705106.png)

![N-cycloheptyl-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5705140.png)

![1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5705147.png)
